molecular formula C20H24N4O3 B4034698 4-[4-Nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine

4-[4-Nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine

Cat. No.: B4034698
M. Wt: 368.4 g/mol
InChI Key: PASCVGLRRTYFNK-UHFFFAOYSA-N
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Description

4-[4-Nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a phenylpiperazine moiety

Scientific Research Applications

4-[4-Nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a phenylpiperazine derivative, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-[4-Nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used, depending on the reaction type.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups introduced at specific positions on the phenyl or piperazine rings.

Mechanism of Action

The mechanism of action of 4-[4-Nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • 1-(4-nitrophenyl)piperazine

Uniqueness

4-[4-Nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-24(26)19-7-6-18(22-12-14-27-15-13-22)16-20(19)23-10-8-21(9-11-23)17-4-2-1-3-5-17/h1-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASCVGLRRTYFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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